molecular formula C9H9F3N2O3 B1519296 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate CAS No. 1087797-95-2

2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate

Cat. No. B1519296
M. Wt: 250.17 g/mol
InChI Key: JPQGUJUPFIQDRZ-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate” is a chemical compound with the molecular formula C9H9F3N2O3 . It has a molecular weight of 250.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O3/c1-16-7-3-2-6(4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate” are not fully detailed in the sources I found. The compound’s density, boiling point, and melting point are not available . It’s worth noting that the compound is a powder at room temperature .

Scientific Research Applications

Synthesis Techniques and Precursors

  • Precursor for Aryne Synthesis : A study by Ganta and Snowden (2007) outlines the use of similar carbamate structures in the synthesis of arynes, specifically through a directed ortho-lithiation-iodination-decarbamation sequence. This indicates the potential use of 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate as a precursor or intermediate in complex organic synthesis processes (Ganta & Snowden, 2007).

Analytical and Detection Applications

  • Electrochemiluminescent Detection : Lin and Chen (2006) developed a method using multi-wall carbon nanotube-modified electrodes for the detection of carbamates. This suggests potential applications of 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate in analytical chemistry, particularly in the enhancement of electrochemiluminescent (ECL) intensity for sensitive detection in nature water (Lin & Chen, 2006).

Catalysis and Synthetic Applications

  • Photoredox-Catalyzed Fluoromethylation : In the field of synthetic organic chemistry, compounds like 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate could be used in photoredox catalysis. Koike and Akita (2016) highlight the importance of fluoromethyl groups in pharmaceuticals and agrochemicals, suggesting the potential application of such carbamates in the catalytic fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).

Drug Development and Medical Research

  • Anticancer Agent Synthesis : Research by Temple et al. (1983) and others have shown the use of similar carbamates in the synthesis of potential anticancer agents. This research suggests a role for compounds like 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate in medicinal chemistry, particularly in the development of novel anticancer drugs (Temple et al., 1983).

Luminescent Materials and Electronic Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research on Ir(III) complexes by Song et al. (2016) shows the potential application of similar carbamate compounds in the development of smart luminescent materials, specifically for use in OLEDs and data security protection. This indicates that 2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate could play a role in the design of advanced electronic materials (Song et al., 2016).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-16-7-3-2-6(4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQGUJUPFIQDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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